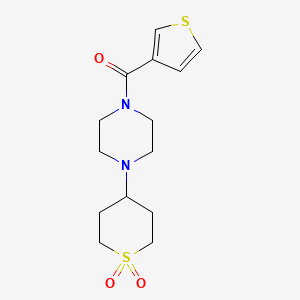
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone: is a chemical compound with a unique structure that has garnered interest in scientific research. Its complex molecular framework includes a thiopyran ring, a piperazine moiety, and a thiophene group, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiopyran ring. One common approach is the cyclization of a suitable precursor containing sulfur and oxygen atoms. The piperazine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the thiophene group via a coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atoms in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the oxidation state of sulfur.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced sulfur species.
Substitution: : Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may interact with biological targets, making it useful in drug discovery.
Medicine: : It could serve as a lead compound for the development of new therapeutic agents.
Industry: : Its properties may be exploited in material science and other industrial applications.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in drug discovery, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
This compound is unique due to its specific structural features, but it can be compared to other thiopyran derivatives and piperazine-containing compounds. Similar compounds might include:
Thiopyran derivatives: : Other compounds containing the thiopyran ring.
Piperazine derivatives: : Compounds with piperazine rings used in various chemical and biological applications.
生物活性
The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H23N3O3S, with a molecular weight of approximately 369.5 g/mol. The presence of a tetrahydrothiopyran moiety and a piperazine ring suggests potential interactions with various biological targets, making it an interesting candidate for further study.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃S |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1903781-68-9 |
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothiopyran compounds exhibit significant antimicrobial properties. A study focusing on similar compounds found that certain tetrahydrothiopyran derivatives demonstrated enhanced activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The specific compound under review may share these properties, given its structural similarities.
The mechanism by which thiopyran derivatives exert their antimicrobial effects often involves interference with bacterial protein synthesis or cell wall synthesis. For instance, compounds incorporating piperazine rings are known to interact with bacterial ribosomes, potentially leading to inhibition of protein synthesis . Understanding the precise mechanism for this specific compound requires further experimental validation.
Potential Applications
Given its structural characteristics and preliminary findings from related compounds, This compound may have potential applications in:
- Antimicrobial therapies : Targeting resistant bacterial strains.
- Pharmaceutical development : As a lead compound for new drug formulations.
特性
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(12-1-8-20-11-12)16-6-4-15(5-7-16)13-2-9-21(18,19)10-3-13/h1,8,11,13H,2-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUITDWDETWBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














